LAT1 Inhibitory Potency: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid vs. JPH203 and BCH
The compound inhibits LAT1-mediated [¹⁴C]-L-leucine uptake in human MCF7 breast cancer cells with an IC₅₀ of 1.12 × 10⁵ nM (112 µM) [1]. For comparison, the potent LAT1 inhibitor JPH203 exhibits an IC₅₀ of 60–140 nM (0.06–0.14 µM) under comparable assay conditions [2], while the classical LAT1 inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) shows an IC₅₀ of 51.2–131.5 µM across various cell lines [3]. Thus, the compound is approximately 800–1800-fold less potent than JPH203 but falls within the same micromolar range as BCH.
| Evidence Dimension | Inhibition of LAT1-mediated leucine uptake |
|---|---|
| Target Compound Data | IC₅₀ = 1.12 × 10⁵ nM (112 µM) |
| Comparator Or Baseline | JPH203: IC₅₀ = 60–140 nM; BCH: IC₅₀ = 51.2–131.5 µM |
| Quantified Difference | 112 µM vs. 0.06–0.14 µM (JPH203); 112 µM vs. 51.2–131.5 µM (BCH) |
| Conditions | [¹⁴C]-L-leucine uptake in human MCF7 cells; JPH203 in S2-hLAT1 cells; BCH in HEp2/KB cells |
Why This Matters
This moderate micromolar potency positions the compound as a tool for studying LAT1 pharmacology where high-affinity inhibitors (e.g., JPH203) may produce off-target effects or when a less potent comparator is needed to establish concentration-response relationships.
- [1] BindingDB. BDBM50532382 (CHEMBL2074957): IC₅₀ = 1.12 × 10⁵ nM for LAT1 inhibition in human MCF7 cells. View Source
- [2] Okunushi K, et al. JPH203, a newly developed anti-cancer drug, shows a preincubation inhibitory effect on L-type amino acid transporter 1 function. J Pharmacol Sci. 2020;144(1):16-22. doi:10.1016/j.jphs.2020.06.006. View Source
- [3] Kim DK, et al. Inhibition of L-leucine uptake by BCH in HEp2 cells. DBpia. 2008; IC₅₀ = 51.2 ± 3.8 µM. Ambeed. BCH LAT1 inhibition IC₅₀ values: 75.3–78.8 µM. View Source
